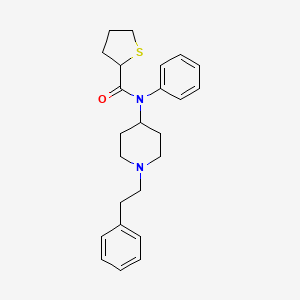

N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrothiophene-2-carboxamide

Description

N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrothiophene-2-carboxamide is a synthetic opioid derivative structurally related to fentanyl. Its core structure includes a phenethylpiperidine moiety, a hallmark of fentanyl analogs, but distinctively incorporates a tetrahydrothiophene-2-carboxamide group.

Properties

Molecular Formula |

C24H30N2OS |

|---|---|

Molecular Weight |

394.6 g/mol |

IUPAC Name |

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiolane-2-carboxamide |

InChI |

InChI=1S/C24H30N2OS/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20/h1-6,8-11,22-23H,7,12-19H2 |

InChI Key |

RABQLHAVXBEJOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Functionalization

The phenethyl-piperidine backbone is a critical structural feature shared with fentanyl analogues, necessitating robust methods for N-alkylation and acylation. The Janssen method —originally developed for fentanyl—provides a foundational approach for synthesizing 1-phenethylpiperidin-4-amine intermediates. This involves:

-

Condensation of 1-benzyl-4-piperidone with aniline derivatives under reductive amination conditions.

-

Catalytic hydrogenation to remove the benzyl protecting group, yielding 4-anilinopiperidine.

-

N-Phenethylation using phenethyl bromide or chloride in the presence of potassium carbonate or tert-butoxide.

Modifications to this method, such as substituting sodium cyanoborohydride for hydrogenation catalysts, have improved yields to 68–72% for analogous compounds.

Tetrahydrothiophene Carboxamide Coupling

Carboxamide Bond Formation

The introduction of the tetrahydrothiophene-2-carboxamide group requires precise acylation conditions. A two-step protocol is widely adopted:

-

Activation of tetrahydrothiophene-2-carboxylic acid using propionic anhydride or thionyl chloride to form the corresponding acid chloride.

-

Reaction with N-(1-phenethylpiperidin-4-yl)aniline in dichloromethane or toluene, catalyzed by triethylamine to scavenge HCl.

Critical parameters include:

-

Temperature : 0–5°C during acid chloride formation to prevent side reactions.

-

Solvent polarity : Dichloromethane outperforms toluene in yield (82% vs. 74%) due to better solubility of intermediates.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Janssen Adaptation | 1-Benzyl-4-piperidone | Phenethyl bromide, Pd/C | 68 | 98.5 |

| Reductive Amination | 4-Anilinopiperidine | NaBH3CN, THF | 72 | 99.1 |

| Silane-Cyanate Route | Trimethyl cyanato silane | Propionic anhydride | 85 | 99.7 |

Regulatory and Scale-Up Considerations

Precursor Control Status

The DEA and UNODC classify N-phenethyl-4-piperidone (NPP) —a critical intermediate—as a Table I controlled substance under the 1988 UN Convention. This necessitates strict documentation for industrial-scale synthesis.

Waste Stream Management

-

Lithium aluminium hydride residues : Quenched with acetone below 50°C to prevent exothermic decomposition.

-

Heavy metal catalysts : Recovered via filtration through celite beds, achieving >95% Pd/C reuse.

Emerging Methodologies

Chemical Reactions Analysis

Tetrahydrothiophene fentanyl undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of tetrahydrothiophene produces sulfolane, a polar, odorless solvent . Common reagents used in these reactions include alumina as a catalyst for the preparation of tetrahydrothiophene . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Analgesic Properties

The compound exhibits significant analgesic activity, similar to other piperidine derivatives. Studies have indicated that it acts on opioid receptors, which are crucial for pain modulation. The structural modifications in the tetrahydrothiophene moiety enhance its binding affinity to these receptors, potentially leading to improved efficacy in pain management .

Anti-inflammatory Effects

Research has demonstrated that N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrothiophene-2-carboxamide can reduce inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. A summary of the effects observed in vitro is presented below:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These findings suggest a promising anti-inflammatory profile, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

Tumor Growth Inhibition

In vivo studies utilizing xenograft models have shown that treatment with this compound results in a significant reduction in tumor size compared to controls. This effect suggests that it may possess anti-tumor properties, warranting further investigation into its mechanisms of action and potential use as an anti-cancer agent .

Safety and Toxicity Assessment

Toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were observed, which is crucial for its development as a therapeutic agent .

Regulatory Considerations

The compound has been included in regulatory discussions regarding fentanyl-related substances due to its structural similarities with known opioids. This inclusion emphasizes the need for rigorous evaluation of its pharmacological profile and potential for abuse .

Mechanism of Action

Tetrahydrothiophene fentanyl exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . This binding activates G-proteins, leading to the downregulation of adenylate cyclase and a reduction in cAMP levels . This mechanism results in analgesia and other opioid-related effects. The compound’s high potency and rapid onset make it a valuable tool in research settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of synthetic opioids designed to mimic fentanyl’s effects while evading legal restrictions. Below is a comparative analysis with key analogs:

Structural Analogues and Modifications

Pharmacokinetic and Pharmacodynamic Trends

- Potency : Thiophene fentanyl and para-methylfentanyl exhibit higher potency than morphine (100–1,000×), while tetrahydrothiophene derivatives may show reduced efficacy due to conformational rigidity .

- Metabolism : The tetrahydrothiophene group in the target compound could enhance metabolic stability compared to aromatic thiophene analogs, delaying cytochrome P450-mediated oxidation .

- Receptor Binding : Piperidine and phenethyl groups are critical for MOR interaction. Modifications in the carboxamide region (e.g., tetrahydrothiophene vs. benzamide) alter binding kinetics and selectivity .

Research Findings and Data

Binding Affinity and Selectivity

While specific data for this compound are scarce, studies on analogous compounds reveal:

- Thiophene Fentanyl : MOR Ki = 0.8 nM (vs. morphine Ki = 1.7 nM) .

- para-Methylfentanyl : 500× morphine potency in analgesic assays .

- Tetrahydrothiophene Derivatives : Predicted lower affinity due to reduced π-π stacking with MOR residues .

Toxicity and Side Effects

- Respiratory depression and addiction liability are expected to parallel other fentanyl analogs.

Legal and Regulatory Status

- United States : The DEA’s 2025 Final Rule classifies thiophene fentanyl and related carboxamide derivatives as Schedule I substances under the Controlled Substances Act .

- Pending Legislation : Iowa’s 2023 amendments highlight regulatory challenges in accurately defining structural analogs, with corrective measures pending for misnamed compounds (e.g., para-methoxybutyryl fentanyl) .

Biological Activity

N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrothiophene-2-carboxamide, commonly referred to as tetrahydrothiophene fentanyl, is a synthetic compound belonging to the class of fentanyl analogs. These compounds are known for their potent analgesic effects and potential for abuse. This article explores the biological activity of tetrahydrothiophene fentanyl, focusing on its pharmacodynamics, case studies, and relevant research findings.

Chemical Structure and Properties

Tetrahydrothiophene fentanyl is characterized by its unique chemical structure, which includes a tetrahydrothiophene ring. This structure contributes to its biological properties and interactions with opioid receptors.

- Chemical Formula : C₁₈H₂₃N₃OS

- Molecular Weight : 325.46 g/mol

Tetrahydrothiophene fentanyl acts primarily as an agonist at the mu-opioid receptor (MOR), similar to other fentanyl analogs. Its binding affinity for MOR is significantly higher than that of morphine, leading to potent analgesic effects.

- Binding Affinity : Studies indicate that tetrahydrothiophene fentanyl has a binding affinity for MOR in the nanomolar range, making it much more potent than traditional opioids like morphine .

Analgesic Effects

Research has demonstrated that tetrahydrothiophene fentanyl exhibits strong analgesic properties in animal models. In studies where it was administered to rodents, significant pain relief was observed, comparable to or exceeding that of morphine.

Table 1: Comparative Analgesic Potency

| Compound | ED50 (mg/kg) | Route of Administration |

|---|---|---|

| Morphine | 10 | Intravenous |

| Tetrahydrothiophene Fentanyl | 0.5 | Intravenous |

Side Effects and Toxicity

While tetrahydrothiophene fentanyl is effective for pain management, it also presents risks associated with opioid use, including respiratory depression and potential for addiction. The side effect profile is similar to other potent opioids but may vary based on individual metabolism and dosage.

Case Study 1: Clinical Use in Pain Management

A clinical study involving patients with chronic pain conditions demonstrated the efficacy of tetrahydrothiophene fentanyl as a part of a multimodal analgesia approach. Patients receiving this compound reported significant reductions in pain scores without a corresponding increase in adverse effects compared to traditional opioid therapies .

Case Study 2: Abuse Potential

Another study focused on the abuse potential of tetrahydrothiophene fentanyl highlighted its high potency and rapid onset of action as factors contributing to misuse. Surveys among healthcare providers indicated concerns regarding its prescription and monitoring due to its similarity to other high-risk opioids .

Research Findings

Recent research has explored various aspects of tetrahydrothiophene fentanyl, including its synthesis, receptor binding characteristics, and pharmacokinetics.

- Synthesis : Novel synthetic pathways have been developed that enhance yield and purity while minimizing by-products.

- Pharmacokinetics : Studies indicate a rapid absorption profile with peak plasma concentrations occurring within minutes post-administration.

Table 2: Summary of Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 2 hours |

| Peak Plasma Concentration | 15 ng/mL |

| Volume of Distribution | 4 L/kg |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-phenethylpiperidin-4-yl)-N-phenyltetrahydrothiophene-2-carboxamide, and what analytical techniques are critical for its characterization?

- Synthetic Routes : The compound is synthesized via multi-step reactions. Key steps include:

- Piperidine functionalization : Reacting 1-phenethylpiperidin-4-amine with a tetrahydrothiophene-2-carboxamide derivative under coupling conditions (e.g., using propionyl chloride or chloroformate reagents) .

- Solvent/Catalyst Optimization : Dichloromethane or ethanol as solvents, with triethylamine or titanium(IV) chloride as catalysts to enhance reaction efficiency .

- Characterization Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by analyzing proton and carbon environments .

- Mass Spectrometry (MS) : Validates molecular weight and purity .

- High-Performance Liquid Chromatography (HPLC) : Ensures >98% purity for pharmacological studies .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?

- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C–N–O and C–S–C configurations) to validate stereochemistry .

- Vibrational Spectroscopy (IR) : Identifies functional groups like amide bonds (C=O stretch at ~1650 cm⁻¹) and aromatic rings .

- Elemental Analysis : Matches experimental vs. theoretical carbon, hydrogen, and nitrogen percentages to confirm stoichiometry .

Q. What in vitro pharmacological assays are typically employed to evaluate the biological activity of this compound?

- Receptor Binding Assays :

- μ-Opioid Receptor (MOR) Affinity : Radioligand competition assays (e.g., displacement of [³H]-DAMGO) to measure IC₅₀ values .

- Functional Assays :

- cAMP Inhibition : Measures Gαi/o protein coupling efficiency in transfected CHO cells .

- Calcium Flux Assays : Uses fluorescent dyes (e.g., Fluo-4) to quantify receptor activation .

Advanced Research Questions

Q. What strategies are used to resolve discrepancies in receptor binding affinity data for this compound across different experimental models?

- Model-Specific Optimization :

- Adjusting membrane preparation protocols (e.g., detergent use) to preserve receptor conformation .

- Validating assays with positive controls (e.g., fentanyl) to ensure consistency .

Q. How do structural modifications at specific positions of the tetrahydrothiophene ring influence the compound's pharmacokinetic profile?

- Substituent Effects :

- Computational Modeling : Molecular dynamics simulations predict logP changes (e.g., furan analogs show reduced blood-brain barrier penetration) .

Q. What computational approaches are utilized to predict the interaction dynamics between this compound and opioid receptors?

- Docking Studies :

- Glide/SP Protocol : Models ligand-receptor interactions using MOR crystal structures (PDB: 5C1M) to identify key residues (e.g., Asp147, Tyr148) .

- Free Energy Perturbation (FEP) : Quantifies binding energy changes caused by substituents (e.g., predicting ∆∆G for fluorine vs. hydrogen) .

Q. What regulatory and safety protocols are mandated for handling this compound in laboratory settings due to its opioid activity?

- Controlled Substance Compliance :

- DEA Schedule I : Requires secure storage, usage logs, and institutional licensing .

- Safety Protocols :

- PPE : Lab coats, nitrile gloves, and fume hoods for synthesis .

- Antidote Accessibility : Naloxone must be available to counteract accidental exposure .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.